molecular formula C7H12OS B14491565 2-(Methanesulfinyl)-3-methylpenta-1,3-diene CAS No. 63464-77-7

2-(Methanesulfinyl)-3-methylpenta-1,3-diene

Cat. No.: B14491565
CAS No.: 63464-77-7
M. Wt: 144.24 g/mol
InChI Key: FTWJEJMSQSLJDE-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-3-methylpenta-1,3-diene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a penta-1,3-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene typically involves the reaction of methanesulfinyl chloride with an appropriate diene precursor under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of volatile by-products. The reaction mixture is maintained at low temperatures (0° to −10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-3-methylpenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methanesulfinyl)-3-methylpenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene involves its interaction with specific molecular targets, leading to various biochemical effects. The methanesulfinyl group is known to participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

    Dimethyl sulfone: Another organosulfur compound with distinct chemical properties and uses.

Uniqueness

2-(Methanesulfinyl)-3-methylpenta-1,3-diene is unique due to its specific structural features and the presence of both a diene and a methanesulfinyl group.

Properties

CAS No.

63464-77-7

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3-methyl-2-methylsulfinylpenta-1,3-diene

InChI

InChI=1S/C7H12OS/c1-5-6(2)7(3)9(4)8/h5H,3H2,1-2,4H3

InChI Key

FTWJEJMSQSLJDE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=C)S(=O)C

Origin of Product

United States

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